Ortho-Chlorine Confers Hypoglycemic Activity
In a systematic SAR study of anthranilic acid derivatives, 2-(benzoylamino)-6-chlorobenzoic acid (the 6-chloro ortho-substituted isomer) exhibited hypoglycemic activity, while the unsubstituted 2-(benzoylamino)benzoic acid and the 5-chloro (meta-substituted) isomer showed no significant activity in the same assay [1]. The study concluded that the presence of a chlorine atom ortho to the carboxy group in anthranilic acid derivatives enhances hypoglycemic activity [2].
| Evidence Dimension | Hypoglycemic activity (qualitative assessment of blood glucose lowering) |
|---|---|
| Target Compound Data | Active (exhibited hypoglycemic activity) |
| Comparator Or Baseline | 2-(benzoylamino)benzoic acid (unsubstituted): Inactive; 2-(benzoylamino)-5-chlorobenzoic acid: Inactive |
| Quantified Difference | Active vs. Inactive |
| Conditions | In vivo screening tests in animal models of hyperglycemia; details from Chem. Pharm. Bull. 27(6) 1468-1472 (1979) |
Why This Matters
For researchers investigating hypoglycemic agents or diabetes models, selecting the 6-chloro isomer is critical, as unsubstituted or 5-chloro substituted analogs lack this activity.
- [1] US Patent 4,307,113. Anthranilic acid derivatives. https://patents.justia.com/patent/4307113 View Source
- [2] Fujita, T., et al. (1979). Chemistry of salicylic acid and anthranilic acid. III. Hypoglycemic screening tests for salicylic and anthranilic acid derivatives. Chemical and Pharmaceutical Bulletin, 27(6), 1468-1472. https://cir.nii.ac.jp/crid/1390282679148864256 View Source
